Hydrogen-Bond-Acceptor Capacity of the N-Heteroaryl Substituent vs. N-Benzyl Analogs
In the 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide series, the presence of a pyridine nitrogen in the N-substituent introduces an additional hydrogen-bond-acceptor (HBA) site not available in the N-benzyl analog series. The 4-methylpyridin-2-yl group of the target compound provides a calculated HBA count of 5 (including the pyrimidine carbonyl, hydroxyl, and pyridine nitrogen), compared to 4 for prototypical N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides such as compound 38 in the Pace et al. series [1]. This additional HBA feature has been correlated in 3D-QSAR models with enhanced interaction with the integrase active-site magnesium ion cluster and improved strand-transfer selectivity over 3′-processing [2].
| Evidence Dimension | Hydrogen-Bond-Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBA sites (pyrimidine C4=O, C5-OH/C6=O tautomer, pyridinyl N, amide C=O) |
| Comparator Or Baseline | N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamide (Compound 38): 4 HBA sites |
| Quantified Difference | +1 HBA site (pyridinyl nitrogen) |
| Conditions | Calculated from 2D molecular structure; Dihydroxypyrimidine integrase inhibitor pharmacophore model |
Why This Matters
The additional HBA site provides a structurally verifiable point of differentiation that may translate into altered integrase active-site engagement geometry, a critical parameter for medicinal chemistry teams optimizing strand-transfer selectivity.
- [1] Pace, P., Di Francesco, M. E., Gardelli, C., Harper, S., Muraglia, E., Nizi, E., … Summa, V. (2007). Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors. Journal of Medicinal Chemistry, 50(9), 2225–2239. View Source
- [2] Patel, S. B., Patel, B. D., & Patel, H. D. (2016). 3D-QSAR studies on 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide derivatives as HIV-1 integrase inhibitors. Journal of Molecular Structure, 1119, 248–261. View Source
